molecular formula C11H16 B11939374 2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene CAS No. 473-00-7

2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene

Cat. No.: B11939374
CAS No.: 473-00-7
M. Wt: 148.24 g/mol
InChI Key: HSBGCCSTQMHQPR-UHFFFAOYSA-N
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Description

2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene is a bicyclic compound with a unique structure that includes a double bond and two methyl groups. This compound is known for its applications in various fields, including polymer chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene can be achieved through several methods. One common approach involves the polymerization of nopadiene, a pinene-derived cyclic diene, using anionic and catalytic polymerization techniques . Another method includes the reaction of 2-bromo-2,3,3-trimethylcyclopent-3-enone with methanol under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale polymerization processes. The use of specific catalysts and controlled reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups replace hydrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions.

Major Products

The major products formed from these reactions include alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene involves its interaction with specific molecular targets and pathways. For example, in polymerization reactions, the compound undergoes a series of addition reactions, leading to the formation of long polymer chains. The presence of the double bond and methyl groups influences the reactivity and stability of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene is unique due to its specific structure, which includes a double bond and two methyl groups. This structure imparts distinct reactivity and stability, making it valuable in various chemical reactions and applications.

Properties

CAS No.

473-00-7

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

2-ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene

InChI

InChI=1S/C11H16/c1-4-8-5-6-9-7-10(8)11(9,2)3/h4-5,9-10H,1,6-7H2,2-3H3

InChI Key

HSBGCCSTQMHQPR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC=C(C1C2)C=C)C

Origin of Product

United States

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